molecular formula C19H20FN3O2 B2519384 N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide CAS No. 1207043-26-2

N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide

Cat. No.: B2519384
CAS No.: 1207043-26-2
M. Wt: 341.386
InChI Key: LWVQZOBHCPNTCV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide is a synthetic small molecule researched for its potential as a Formyl Peptide Receptor 2 (FPR2) agonist. FPR2 is a G-protein coupled receptor recognized as a key mediator in the resolution phase of inflammation . Activation of FPR2 by specialized pro-resolving mediators can prompt anti-inflammatory and pro-resolving effects, making it a compelling target for therapeutic intervention . This compound is of significant interest in preclinical research for pathologies with underlying chronic inflammation, particularly neurodegenerative diseases such as Alzheimer's disease . Studies on closely related ureidopropanamide derivatives have demonstrated that such agonists can inhibit the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in microglial cells stimulated with lipopolysaccharide (LPS) . Furthermore, analogous compounds have shown the ability to counteract changes in mitochondrial function and inhibit caspase-3 activity, suggesting a neuroprotective role . The ureidopropanamide scaffold is a known pharmacophore in the development of FPR2-targeting agents, and research efforts are focused on optimizing this scaffold to achieve a balance between FPR2 potency and metabolic stability . This product is intended for research purposes to further elucidate the FPR2 pathway and explore new therapeutic strategies in resolution pharmacology. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-15-5-1-14(2-6-15)12-21-19(25)23-17-7-3-13(4-8-17)11-18(24)22-16-9-10-16/h1-8,16H,9-12H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVQZOBHCPNTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl acetamide: This step involves the reaction of cyclopropylamine with acetic anhydride to form N-cyclopropylacetamide.

    Introduction of the fluorobenzyl group: The next step involves the reaction of N-cyclopropylacetamide with 4-fluorobenzyl isocyanate to form the intermediate N-cyclopropyl-2-(4-(4-fluorobenzyl)ureido)acetamide.

    Final coupling: The final step involves the coupling of the intermediate with 4-aminophenylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ureido-Acetamide Derivatives

The target compound’s key structural differentiator is the 4-fluorobenzyl group attached to the urea moiety. Comparisons with analogous compounds highlight how substituent modifications influence molecular properties and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity (if reported) Reference
N-Cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide (Target) C₂₁H₂₁FN₃O₂* ~365.4* 4-fluorobenzyl Not explicitly reported (inferred EGFR targeting) -
N-Cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide C₁₉H₁₈F₃N₃O₂ 377.4 2-(trifluoromethyl)phenyl No activity data provided
N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide C₁₉H₂₀N₄O₂ 336.4 1-ethyl-indol-3-yl Not reported; potential kinase inhibition
Compound 8b () C₂₄H₂₁FN₄O₂ 432.5 3-fluoro-5-(m-tolyl)ureido IC₅₀ = 14.8 nM (EGFR inhibition)

Notes:

  • *Estimated molecular weight for the target compound based on structural analogy.
  • The 4-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to bulkier substituents like trifluoromethyl () or heterocyclic indole () .
  • Compound 8b () demonstrates that fluorinated aryl ureas can achieve potent EGFR inhibition, suggesting the target compound’s 4-fluorobenzyl group could similarly optimize interactions with EGFR’s ATP-binding pocket .

Role of Acetamide Backbone and Cyclopropylamine

The acetamide backbone is a common feature in kinase inhibitors (e.g., EGFR-targeting compounds in ). The cyclopropylamine group in the target compound may enhance metabolic stability compared to simpler alkylamines (e.g., N-methyl in b) by restricting conformational flexibility .

Biological Activity

N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, with a focus on its antimicrobial and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to a class of N-substituted acetamides, characterized by the presence of a cyclopropyl group and a fluorobenzyl moiety. The structural formula can be represented as follows:

C17H19FN2O\text{C}_{17}\text{H}_{19}\text{F}\text{N}_2\text{O}

This structure is vital for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli . The presence of halogenated substituents, such as fluorine, significantly enhances lipophilicity, allowing these compounds to penetrate cell membranes more effectively.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram-positiveActivity Against Gram-negativeNotes
N-(4-fluorophenyl)-2-chloroacetamideEffectiveLess effectiveHigh lipophilicity
N-(3-bromophenyl)-2-chloroacetamideEffectiveModerateEnhanced membrane penetration
This compoundTBDTBDRequires further investigation

2. Anticonvulsant Activity

Compounds structurally similar to this compound have been evaluated for anticonvulsant properties. Research indicates that modifications in the molecular structure can lead to significant changes in efficacy against seizures in animal models. For example, derivatives containing fluorinated groups have shown increased activity in the maximal electroshock (MES) test .

Case Study: Anticonvulsant Testing

In a study evaluating various acetamides, compounds were administered at doses ranging from 30 mg/kg to 300 mg/kg. The findings indicated that certain derivatives provided substantial protection against induced seizures, highlighting the importance of specific substituents in enhancing biological activity .

Table 2: Anticonvulsant Activity Results

CompoundDose (mg/kg)MES Test Outcome
N-cyclopropyl-2-acetamide100Significant protection
N-(3-chlorophenyl)-2-acetamide300Moderate protection
N-(4-fluorophenyl)-2-acetamide100High protection

The biological mechanisms underlying the activities of these compounds are complex and involve multiple pathways:

  • Antimicrobial Mechanism : The antimicrobial action is primarily attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes.
  • Anticonvulsant Mechanism : The anticonvulsant effects are thought to result from modulation of neurotransmitter systems, particularly through GABAergic pathways or inhibition of excitatory neurotransmission.

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